molecular formula C36H36N2O2 B11033017 (2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide

(2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide

Cat. No.: B11033017
M. Wt: 528.7 g/mol
InChI Key: VUNRTOOAIGWRDV-BSYVCWPDSA-N
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Description

The compound (2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide is a complex organic molecule featuring a tetrahydroquinoline core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline scaffold. Subsequent steps include:

    Amidation: The final step involves the formation of the enamide linkage. This can be done by reacting the intermediate with 2-methylphenylamine and cinnamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction of the enamide linkage can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the tetrahydroquinoline core, which is a common pharmacophore.

Medicine

Potential medicinal applications include the development of new drugs targeting neurological disorders, given the structural similarity to known bioactive compounds.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced polymers or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydroquinoline core can mimic natural substrates, allowing it to bind to active sites and inhibit or activate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-{1-[(4-chlorophenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide
  • (2E)-N-{1-[(4-methoxyphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide

Uniqueness

The unique combination of the 4-ethylphenylcarbonyl group and the tetrahydroquinoline core in this compound provides distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.

By understanding the detailed synthesis, reactions, and applications of (2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide , researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C36H36N2O2

Molecular Weight

528.7 g/mol

IUPAC Name

(E)-N-[1-(4-ethylbenzoyl)-2,8-dimethyl-3,4-dihydro-2H-quinolin-4-yl]-N-(2-methylphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C36H36N2O2/c1-5-28-18-21-30(22-19-28)36(40)37-27(4)24-33(31-16-11-13-26(3)35(31)37)38(32-17-10-9-12-25(32)2)34(39)23-20-29-14-7-6-8-15-29/h6-23,27,33H,5,24H2,1-4H3/b23-20+

InChI Key

VUNRTOOAIGWRDV-BSYVCWPDSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC(=C32)C)N(C4=CC=CC=C4C)C(=O)/C=C/C5=CC=CC=C5)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC(=C32)C)N(C4=CC=CC=C4C)C(=O)C=CC5=CC=CC=C5)C

Origin of Product

United States

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